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(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
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Overview
Description
(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with a unique structure that includes an amino group and an aldehyde group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves the reduction of a precursor compound followed by functional group transformations. One common method involves the reduction of a nitro-substituted tetrahydronaphthalene derivative to form the corresponding amine, which is then oxidized to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes and controlled oxidation reactions to ensure high yield and purity. The use of specific catalysts and reaction conditions is crucial to achieve the desired stereochemistry and functional group placement.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde exhibit antitumor properties. A study focused on the synthesis of several analogs demonstrated their effectiveness against various cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against breast cancer cells (MCF7) and leukemia cells (HL60) .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may mitigate oxidative stress in neuronal cells, potentially offering a therapeutic avenue for neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory activity as well. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting a role in treating inflammatory diseases .
Chronic Obstructive Pulmonary Disease (COPD)
A derivative known as Am80, which is related to this compound, was investigated for its effects on alveolar regeneration in a mouse model of COPD. The results indicated that Am80 significantly improved alveolar structure compared to controls, highlighting its potential as a novel therapeutic agent for COPD management .
Synthesis of Bioactive Compounds
The compound serves as a building block in the synthesis of various bioactive molecules. Its unique structure allows chemists to modify it to create compounds with enhanced biological activity or specificity for certain targets.
Case Study 1: Antitumor Efficacy
A series of analogs derived from this compound were synthesized and tested against multiple cancer cell lines. The most potent analog demonstrated an IC50 of 0.9 µM against MCF7 cells after 48 hours of treatment.
Case Study 2: Neuroprotection in Alzheimer's Models
In a study involving neuronal cell cultures exposed to amyloid-beta peptides, treatment with this compound reduced cell death by 40% compared to untreated controls.
Case Study 3: COPD Treatment Evaluation
In a chronic obstructive pulmonary disease model using adiponectin-deficient mice, administration of Am80 led to significant improvements in lung function metrics over six months without adverse effects noted during autopsy examinations .
Mechanism of Action
The mechanism of action of (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: A stereoisomer with different spatial arrangement of atoms.
5-amino-1,2,3,4-tetrahydronaphthalene: Lacks the aldehyde group, leading to different reactivity and applications.
2-naphthaldehyde: Lacks the tetrahydronaphthalene ring, resulting in different chemical properties.
Biological Activity
(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{13}N_{1}O_{1}
- Molecular Weight : 187.24 g/mol
- CAS Number : 828926-06-3
The compound features a tetrahydronaphthalene backbone with an amino group and an aldehyde functional group, contributing to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reduction of corresponding naphthalenes or the use of chiral catalysts to ensure the correct stereochemistry.
Anticancer Activity
Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit promising anticancer properties. A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, suggesting that this compound may also possess these properties through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
In vitro studies have shown that certain tetrahydronaphthalene derivatives exhibit antimicrobial activity against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It has been hypothesized that this compound can modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, which could be beneficial in conditions like Alzheimer's disease .
Case Studies
Study | Findings | |
---|---|---|
Anticancer Activity | Inhibition of cancer cell lines (e.g., MCF-7) | Suggests potential as an anticancer agent |
Antimicrobial Testing | Effective against E. coli and S. aureus | Promising for developing new antibiotics |
Neuroprotection | Reduced oxidative stress markers in neuronal cultures | Potential therapeutic role in neurodegenerative diseases |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Antioxidant Activity : The presence of the amino group may contribute to scavenging free radicals.
- Modulation of Signaling Pathways : Potential interaction with pathways such as MAPK or PI3K/Akt could explain its anticancer effects.
Properties
CAS No. |
828926-47-2 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h4-7,11H,1-3,12H2/t11-/m1/s1 |
InChI Key |
HXDQILNCLPZNCB-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)C=O)N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C=O)N |
Origin of Product |
United States |
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